molecular formula C7H3ClF3N3 B8587710 1-azido-2-chloro-4-(trifluoromethyl)benzene

1-azido-2-chloro-4-(trifluoromethyl)benzene

Cat. No.: B8587710
M. Wt: 221.57 g/mol
InChI Key: YKENHQWWYDTADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azido-2-chloro-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of an azido group, a chloro group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-2-chloro-4-(trifluoromethyl)benzene can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with sodium azide, followed by reduction of the nitro groups to amino groups and subsequent diazotization and azidation . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

1-azido-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvent systems .

Major Products Formed

Major products formed from these reactions include substituted derivatives, reduced amines, and oxidized compounds. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 1-azido-2-chloro-4-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of the azido, chloro, and trifluoromethyl groups. These functional groups interact with molecular targets and pathways, leading to the formation of different products. The azido group, in particular, is highly reactive and can participate in click chemistry reactions, making it useful for bioconjugation and other applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

1-azido-2-chloro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3ClF3N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H

InChI Key

YKENHQWWYDTADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.